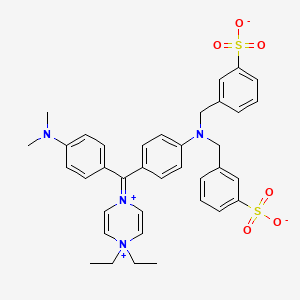

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the larger family of azo dyes, which are characterized by their vivid hues and ability to bind to different substrates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy. Its vibrant color and stability make it an ideal marker for tracking chemical reactions and processes.

Biology

In biological research, (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is employed as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific biomolecules.

Medicine

The compound has potential applications in medicine, particularly in diagnostic imaging and as a therapeutic agent. Its ability to bind to specific biological targets makes it useful for developing targeted therapies and diagnostic tools.

Industry

Industrially, this compound is widely used in the textile industry for dyeing fabrics. Its strong binding affinity to fibers ensures long-lasting and vibrant colors. Additionally, it is used in the production of inks, plastics, and other materials requiring stable and intense coloration.

Mecanismo De Acción

The mechanism of action of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound’s structure allows it to bind to specific sites on proteins and other biomolecules, altering their function and activity. This binding can lead to changes in cellular processes and pathways, making it a valuable tool in research and therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Methyl Orange: Another azo dye with similar applications in analytical chemistry and industry.

Congo Red: Used in histology for staining tissues and in industry for dyeing textiles.

Tartrazine: A synthetic lemon yellow azo dye used in food products and pharmaceuticals.

Uniqueness

What sets (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium apart is its unique combination of functional groups, which confer specific binding properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in multiple fields.

Propiedades

Número CAS |

25329-62-8 |

|---|---|

Fórmula molecular |

C37H40N4O6S2 |

Peso molecular |

700.9 g/mol |

Nombre IUPAC |

3-[[4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N-[(3-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H40N4O6S2/c1-5-41(6-2)23-21-39(22-24-41)37(31-13-17-33(18-14-31)38(3)4)32-15-19-34(20-16-32)40(27-29-9-7-11-35(25-29)48(42,43)44)28-30-10-8-12-36(26-30)49(45,46)47/h7-26H,5-6,27-28H2,1-4H3 |

Clave InChI |

ZSGFDSIAGRPBLU-UHFFFAOYSA-N |

SMILES canónico |

CC[N+]1(C=C[N+](=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C1)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)